![molecular formula C3H5Br2N3 B1520585 4-Bromo-1h-pyrazol-3-amine hydrobromide CAS No. 16461-99-7](/img/structure/B1520585.png)
4-Bromo-1h-pyrazol-3-amine hydrobromide
Overview
Description
4-Bromo-1H-pyrazol-3-amine hydrobromide (4-Br-1H-Pz-3-HBr) is an organic compound that has become increasingly popular in the scientific research community due to its unique properties. 4-Br-1H-Pz-3-HBr has a wide range of applications in organic synthesis, biochemistry, and pharmacology. It has been used in the synthesis of various biologically active compounds, such as antibiotics, anti-cancer drugs, and other drugs. In addition, 4-Br-1H-Pz-3-HBr has been used in the synthesis of various organic materials, including polymers and nanomaterials.
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound is used as a starting material in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Biochemical Reagent
It serves as a biochemical reagent for life science-related research, being used as a biological material or organic compound .
Material Science
The compound has applications in material science research, particularly in the synthesis and characterization of polyurethanes .
Chromatography and Mass Spectrometry
It is utilized in chromatography and mass spectrometry as part of life science research solutions .
Biopharma Production
In biopharma production, this compound may be involved in various stages of drug development and production processes .
Controlled Environment and Cleanroom Solutions
It finds use in controlled environment and cleanroom solutions, likely as a standard or control in various experiments .
properties
IUPAC Name |
4-bromo-1H-pyrazol-5-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3.BrH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZSMHRCPZGCOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1h-pyrazol-3-amine hydrobromide | |
CAS RN |
16461-99-7 | |
Record name | 1H-Pyrazol-3-amine, 4-bromo-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16461-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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